Bleformin A
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Overview
Description
Bleformin A is a potent butyrylcholinesterase (BChE) inhibitor with an IC50 value of 5.2 μM. It is a natural product that can be isolated from the plant Bletilla striata.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bleformin A involves several steps, including the isolation of the compound from Bletilla striata. The specific synthetic routes and reaction conditions are not widely documented, but typically involve organic extraction and purification techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Bletilla striata, followed by purification processes to ensure the compound’s purity and efficacy. The exact methods may vary depending on the production scale and desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Bleformin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Bleformin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study butyrylcholinesterase inhibition and related chemical reactions.
Biology: Investigated for its effects on neuronal signaling and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its BChE inhibitory activity.
Mechanism of Action
Bleformin A exerts its effects primarily through the inhibition of butyrylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By inhibiting butyrylcholinesterase, this compound increases acetylcholine levels, which may help alleviate symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the active site of butyrylcholinesterase and related neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Traxivitug
- Catechin 7-O-β-D-glucopyranoside
- Carbobenzoxyproline
- ATR-IN-9
Uniqueness
Bleformin A is unique due to its specific inhibitory activity against butyrylcholinesterase and its natural origin from Bletilla striata. This distinguishes it from other synthetic inhibitors and highlights its potential for natural product-based therapeutic development .
Properties
Molecular Formula |
C23H20O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-5,6-dimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C23H20O5/c1-27-22-20(26)12-14-5-8-16-17(21(14)23(22)28-2)9-10-19(25)18(16)11-13-3-6-15(24)7-4-13/h3-10,12,24-26H,11H2,1-2H3 |
InChI Key |
IGTVSCBNMFRKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC3=C(C2=C1OC)C=CC(=C3CC4=CC=C(C=C4)O)O)O |
Origin of Product |
United States |
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